molecular formula C11H18Cl2N2 B046225 3-Piperidin-4-ylmethylpyridine dihydrochloride CAS No. 1172053-95-0

3-Piperidin-4-ylmethylpyridine dihydrochloride

Cat. No. B046225
M. Wt: 249.18 g/mol
InChI Key: YAORYHAQUWVVDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidin-4-ylmethylpyridine derivatives involves multiple steps, including chlorination, condensation, and catalytic hydrogenation processes. For instance, one method involves the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine, yielding an overall yield of about 62% (Shen Li, 2012). Another synthesis approach is demonstrated by the conversion of nipecotamide and isonipecotamide into orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives through a straightforward two-step procedure (Urban Košak, B. Brus, & S. Gobec, 2014).

Molecular Structure Analysis

The molecular and crystal structures of various piperidine derivatives have been elucidated through X-ray diffraction analysis. These studies reveal the conformational flexibility of piperidine rings and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, influencing the packing of molecules in crystals (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, including base-catalyzed rearrangements, hydrogenation, and Mannich condensations. These reactions are crucial for modifying the chemical structure and properties of piperidine compounds for specific applications. For example, the selective hydrogenation of 3-hydroxypyridinium salts using a homogeneous iridium catalyst provides a direct access to piperidin-3-one derivatives (Wen-Xue Huang et al., 2015).

Physical Properties Analysis

The physical properties of piperidine derivatives, including their solubility, melting points, and crystal structures, are influenced by their molecular conformation and intermolecular interactions. For instance, the crystal structure analysis of sulfapyridine solvates shows how molecular shape and hydrogen bonding networks impact the physical state and stability of these compounds (J. Pratt, Janna Hutchinson, & C. Stevens, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of piperidine derivatives are determined by their functional groups and molecular structure. Detailed studies on the NMR and antioxidant potency of specific piperidine derivatives highlight the significance of substituents and molecular conformation on their chemical behavior and efficacy (J. Dineshkumar & P. Parthiban, 2022).

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Intermediate in Medicinal Chemistry : Compounds closely related to 3-Piperidin-4-ylmethylpyridine dihydrochloride are pivotal in the synthesis of medicinal agents. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine serves as an intermediate in the synthesis of Lafutidine, showcasing the utility of piperidinylmethylpyridines in developing therapeutic agents (Shen Li, 2012).

  • Building Blocks in Drug Discovery : The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available compounds illustrates the value of piperidine derivatives as essential building blocks in medicinal chemistry and drug discovery processes (Urban Košak, B. Brus, S. Gobec, 2014).

Molecular Structure and Crystallography

  • Study of Molecular and Crystal Structures : The determination of molecular and crystal structures of hydroxy derivatives of hydropyridine, which share structural motifs with 3-Piperidin-4-ylmethylpyridine, has advanced the understanding of intramolecular and intermolecular hydrogen bonds. These studies are crucial for comprehending the conformation and molecular packing within crystals, providing insights that could be applicable to the study of 3-Piperidin-4-ylmethylpyridine dihydrochloride derivatives (L. Kuleshova, V. Khrustalev, 2000).

Reversible Hydrogen Storage

  • Reversible Hydrogen Storage : Research on substituted piperidines for their potential as reversible organic hydrogen storage liquids for hydrogen-powered fuel cells exemplifies the application of piperidine derivatives in sustainable energy research. Modifications to the piperidine ring structure, similar to those in 3-Piperidin-4-ylmethylpyridine, have been shown to significantly impact the efficiency of catalytic dehydrogenation processes, suggesting potential research avenues for 3-Piperidin-4-ylmethylpyridine dihydrochloride in this domain (Y. Cui, Samantha Kwok, et al., 2008).

Safety And Hazards

The compound is labeled with the exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the ozone layer . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P305+P351+P338, indicating that protective gloves/protective clothing/eye protection/face protection should be worn, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

3-(piperidin-4-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAORYHAQUWVVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592100
Record name 3-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidin-4-ylmethylpyridine dihydrochloride

CAS RN

1172053-95-0
Record name 3-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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